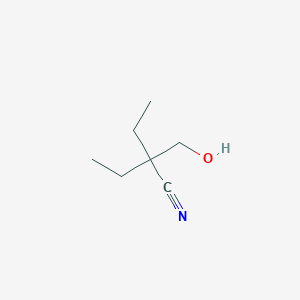

2-Ethyl-2-(hydroxymethyl)butanenitrile

Übersicht

Beschreibung

2-Ethyl-2-(hydroxymethyl)butanenitrile is a chemical compound with the molecular formula C7H13NO. It is a colorless liquid with a faint odor and is commonly used in the pharmaceutical and chemical industries. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethyl-2-(hydroxymethyl)butanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketones. For example, the reaction of propanone (a ketone) with hydrogen cyanide produces 2-hydroxy-2-methylpropanenitrile . The reaction typically involves the use of hydrogen cyanide, which adds across the carbon-oxygen double bond in the aldehyde or ketone to produce a hydroxynitrile.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of safer alternatives to hydrogen cyanide due to its toxicity. One common method is the use of sodium or potassium cyanide in ethanol, which replaces the halogen in halogenoalkanes with a -CN group to form the nitrile .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2-(hydroxymethyl)butanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Chlorinated compounds

Wissenschaftliche Forschungsanwendungen

Precursor in Synthesis

2-Ethyl-2-(hydroxymethyl)butanenitrile serves as a precursor in the synthesis of various organic compounds. It is particularly useful in the production of:

- Alkyd Resins : These are used in coatings and paints due to their durability and glossiness. The incorporation of this compound enhances the mechanical properties of the resulting resins.

- Ion Exchange Resins : Used in water purification and chemical processing, these resins benefit from the stability and reactivity provided by the nitrile group.

Pharmaceutical Applications

Research indicates that compounds containing nitrile groups exhibit significant biological activity. This compound has been investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Studies have shown that nitriles can possess antimicrobial properties, making this compound a candidate for further exploration in drug development.

- Anti-inflammatory Properties : Preliminary findings suggest that derivatives of this compound may exhibit anti-inflammatory activity, warranting further investigation.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- High-gloss Coatings : Its application in coatings enhances surface properties such as scratch resistance and durability.

- Polymer Blends : Research has explored its use in polymer blends to improve thermal stability and mechanical strength.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for alkyd resins | Improved durability and glossiness |

| Chemical Synthesis | Ion exchange resins | Enhanced stability and reactivity |

| Pharmaceuticals | Antimicrobial agents | Potential for new therapeutic agents |

| Pharmaceuticals | Anti-inflammatory compounds | Possible treatment options for inflammatory diseases |

| Material Science | High-gloss coatings | Increased scratch resistance |

| Material Science | Polymer blends | Enhanced thermal stability |

Case Study 1: Alkyd Resin Development

A study conducted by HiMedia Laboratories demonstrated the effectiveness of this compound as a precursor for alkyd resins. The resulting resins exhibited superior gloss and durability compared to traditional formulations, making them suitable for high-performance coatings used in automotive and industrial applications .

Case Study 2: Antimicrobial Properties

Research published in Natural Products Containing the Nitrile Functional Group highlighted the antimicrobial activity of nitrile-containing compounds. In vitro tests showed that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting potential applications in pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-(hydroxymethyl)butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The hydroxyl group can also form hydrogen bonds with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-2-methylbutanenitrile: Similar in structure but with different substituents on the alpha carbon.

2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with a different carbon chain length.

Uniqueness

2-Ethyl-2-(hydroxymethyl)butanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Biologische Aktivität

2-Ethyl-2-(hydroxymethyl)butanenitrile (CAS No. 10029-04-6) is a chemical compound that has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, relevant case studies, and research findings, supported by data tables and diverse sources.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitrile functional group attached to a branched alkane with hydroxymethyl substitutions. Its molecular formula is , and it has a molar mass of approximately 113.18 g/mol.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound have revealed promising results. In cell line studies, similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as DNA damage and disruption of cell cycle progression. The exact pathways for this compound remain to be fully elucidated.

The proposed mechanism of action for this compound involves:

- Interaction with Biomolecules: The nitrile group may participate in nucleophilic attack by cellular thiols or amines, leading to the modification of proteins or nucleic acids.

- Membrane Disruption: Similar compounds have been shown to disrupt lipid bilayers, potentially leading to increased permeability and cell death.

Case Study 1: Antimicrobial Activity

A study conducted on related nitriles demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds ranged from 10 to 50 µg/mL, suggesting that this compound could exhibit similar effects.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a study examining the cytotoxic effects of various nitriles on human cancer cell lines (e.g., HeLa and MCF-7), it was found that concentrations above 25 µM led to significant reductions in cell viability after 48 hours of exposure. Further research is necessary to establish a direct correlation with this compound.

Data Tables

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial | 10 - 50 µg/mL | Inhibition of bacterial growth |

| Cytotoxicity | >25 µM | Reduced cell viability |

Eigenschaften

IUPAC Name |

2-ethyl-2-(hydroxymethyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-7(4-2,5-8)6-9/h9H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMQORBDHXNOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269606 | |

| Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306738-95-3 | |

| Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanenitrile, 2-ethyl-2-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.